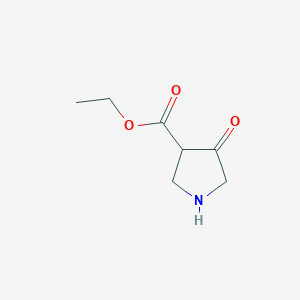

Ethyl 4-oxopyrrolidine-3-carboxylate

Descripción

Ethyl 4-oxopyrrolidine-3-carboxylate (CAS 916814-29-4) is a pyrrolidine derivative featuring a five-membered saturated ring with a ketone group at position 4 and an ethyl ester substituent at position 3. Its hydrochloride salt (C₇H₁₁NO₃·HCl) is commercially available with ≥95% purity and requires storage at 2–8°C for stability . The compound’s molecular structure, defined by the SMILES string CCOC(=O)C1CNCC1=O, exhibits a puckered pyrrolidine ring, as inferred from its InChIKey QXAZQNAFKUKXOL-UHFFFAOYSA-N . Predicted collision cross-sections (CCS) for its adducts range from 132.6 Ų ([M-H]⁻) to 142.5 Ų ([M+Na]⁺), reflecting its conformational flexibility in mass spectrometry .

This compound is widely used in pharmaceutical and fine chemical research due to its versatility as a synthetic intermediate. Its applications span drug discovery, agrochemical development, and materials science, particularly in synthesizing bioactive heterocycles .

Propiedades

IUPAC Name |

ethyl 4-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-8-4-6(5)9/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAZQNAFKUKXOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624693 | |

| Record name | Ethyl 4-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412281-21-1 | |

| Record name | Ethyl 4-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 4-oxopyrrolidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ammonia or an amine, followed by cyclization to form the pyrrolidine ring. The reaction typically requires heating and may be catalyzed by acids or bases.

Industrial Production Methods: In industrial settings, the production of ethyl 4-oxopyrrolidine-3-carboxylate often involves large-scale batch or continuous processes. The starting materials are mixed in reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or crystallization.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 4-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Synthesis of Drug Candidates

Ethyl 4-oxopyrrolidine-3-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its structural properties allow it to be modified into derivatives that exhibit therapeutic effects against various medical conditions, including neurological disorders and inflammation.

Case Study: Analgesic and Anti-inflammatory Properties

Research has indicated that derivatives of ethyl 4-oxopyrrolidine-3-carboxylate demonstrate analgesic and anti-inflammatory activities. In one study, compounds synthesized from this precursor were tested for their ability to inhibit pro-inflammatory cytokines, showing promise for the treatment of inflammatory diseases .

Table 1: Summary of Pharmaceutical Applications

Organic Synthesis

Ethyl 4-oxopyrrolidine-3-carboxylate is widely utilized as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex molecules efficiently.

Synthesis Techniques

Common synthetic routes involve reactions with amines and carbonyl compounds, leading to the formation of pyrrolidine derivatives. This versatility enhances the compound's utility in developing new chemical entities with desired properties.

Material Science

The compound is also explored in material science for its unique structural characteristics that can be leveraged in the development of advanced materials, including polymers and coatings.

Research Example: Polymer Development

Studies have shown that incorporating ethyl 4-oxopyrrolidine-3-carboxylate into polymer matrices can improve mechanical properties and thermal stability. This application is particularly relevant in creating materials for industrial uses .

Agricultural Chemistry

In agricultural chemistry, ethyl 4-oxopyrrolidine-3-carboxylate is being investigated for its potential role in formulating agrochemicals. Its derivatives may contribute to developing more effective and environmentally friendly pesticides.

Biochemical Studies

Research involving ethyl 4-oxopyrrolidine-3-carboxylate has also focused on its interactions with biological systems. These studies aim to elucidate its role in enzyme interactions and metabolic pathways, which is crucial for drug discovery.

Table 2: Summary of Biochemical Studies

| Study Type | Findings | References |

|---|---|---|

| Enzyme Interaction | Investigated effects on specific enzyme activities | |

| Metabolic Pathways | Role in metabolic processes related to drug metabolism |

Conclusion and Future Directions

The applications of ethyl 4-oxopyrrolidine-3-carboxylate span multiple scientific disciplines, indicating its importance as a chemical building block. Future research should focus on:

- Mechanistic Studies: Further investigation into how this compound interacts at the molecular level with biological targets.

- Clinical Trials: Assessing the safety and efficacy of synthesized derivatives in human subjects.

- Structure-Activity Relationship (SAR) Studies: Exploring modifications to enhance therapeutic efficacy while minimizing side effects.

Mecanismo De Acción

The mechanism of action of ethyl 4-oxopyrrolidine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s effects are mediated through its functional groups, which can form hydrogen bonds, ionic interactions, or covalent bonds with target molecules.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs Within the Pyrrolidine Family

Ethyl 4,4-Dimethyl-2-Oxopyrrolidine-3-Carboxylate

- Molecular Formula: C₉H₁₅NO₃

- CAS : 90609-07-7

- Key Features : Methyl groups at C4 and a ketone at C2.

- Properties : Increased steric hindrance due to dimethyl substitution, raising the molecular weight to 185.22 g/mol. It is classified as acutely toxic (H302) and causes skin/eye irritation (H315, H319) .

Ethyl 5-Oxopyrrolidine-3-Carboxylate

- Molecular Formula: C₇H₁₁NO₃

- Key Features : Ketone shifted to C4.

- Properties : The altered oxo position reduces intramolecular hydrogen bonding opportunities compared to the C4-oxo analog. It serves as a precursor for peptidomimetics .

Ethyl 3-Oxopyrrolidine-1-Carboxylate

- Molecular Formula: C₇H₁₁NO₃

- CAS : 14891-10-2

- Key Features : Ketone at C3 and ester at N1.

Table 1: Pyrrolidine Derivatives Comparison

| Compound | Molecular Formula | CAS Number | Molecular Weight | Key Structural Features | Hazards |

|---|---|---|---|---|---|

| Ethyl 4-oxopyrrolidine-3-carboxylate | C₇H₁₁NO₃ | 916814-29-4 | 157.17 | C4-oxo, C3-ester | None specified |

| Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate | C₉H₁₅NO₃ | 90609-07-7 | 185.22 | C4-dimethyl, C2-oxo | H302, H315, H319 |

| Ethyl 5-oxopyrrolidine-3-carboxylate | C₇H₁₁NO₃ | – | 157.17 | C5-oxo | None specified |

Heterocyclic Variants: Piperidine and Pyridine Derivatives

Ethyl 4-Oxo-1-Piperidinecarboxylate

- Molecular Formula: C₈H₁₃NO₃

- Key Features : Six-membered piperidine ring with C4-oxo and N1-ester.

- Properties : Larger ring size increases conformational flexibility, favoring interactions with larger biological targets like proteases .

Ethyl 4-Oxo-1,4-Dihydropyridine-3-Carboxylate

Table 2: Heterocyclic Analogs

| Compound | Molecular Formula | Ring Size | Key Features | Applications |

|---|---|---|---|---|

| Ethyl 4-oxo-1-piperidinecarboxylate | C₈H₁₃NO₃ | 6-membered | Piperidine, C4-oxo | Enzyme inhibitor synthesis |

| Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate | C₈H₉NO₃ | 6-membered | Dihydropyridine, planar | Crystal engineering |

Functional Group Modifications: Ester and Ketone Positioning

- Ethyl 3-Oxopyrrolidine-1-Carboxylate (CAS 14891-10-2): The N1-ester group limits hydrogen-bond donor capacity, making it less polar than the C3-ester analog .

- Ethyl 4-Oxo-4H-Pyran-2-Carboxylate (CAS 1551-45-7): A six-membered unsaturated lactone (pyran) with distinct reactivity in Diels-Alder reactions .

Key Insights

- Steric and Electronic Effects : Methyl substitutions (e.g., 4,4-dimethyl) increase steric bulk and toxicity risks , while oxo positioning alters hydrogen-bonding patterns and solubility.

- Ring Size : Piperidine derivatives offer greater conformational flexibility than pyrrolidines, impacting binding affinity in drug design .

- Applications : The target compound’s balance of reactivity and stability makes it preferred for pharmaceuticals, whereas planar dihydropyridines suit materials science .

Actividad Biológica

Ethyl 4-oxopyrrolidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Ethyl 4-oxopyrrolidine-3-carboxylate has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 171.19 g/mol

The compound features a pyrrolidine ring with a carbonyl group and an ethyl ester functional group, which contribute to its reactivity and biological interactions.

The biological activity of ethyl 4-oxopyrrolidine-3-carboxylate is primarily attributed to its ability to interact with various enzymes and receptors. The compound's functional groups allow it to form hydrogen bonds, ionic interactions, or covalent bonds with target molecules, influencing their activity. This mechanism is crucial in applications such as enzyme inhibition and receptor modulation.

Biological Activities

-

Antimicrobial Activity :

Ethyl 4-oxopyrrolidine-3-carboxylate has shown promising antimicrobial properties. In studies, it has been evaluated against various bacterial strains, demonstrating significant inhibition of growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria . -

Enzyme Inhibition :

The compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit neuraminidase, an enzyme critical for viral replication in influenza viruses, thereby reducing viral cytopathogenic effects in cell cultures . -

Receptor Binding :

Research indicates that ethyl 4-oxopyrrolidine-3-carboxylate can bind to specific receptors, modulating their activity. This property makes it a candidate for further investigation in therapeutic applications targeting receptor-mediated pathways.

Case Study 1: Antiviral Activity

In a study focused on antiviral compounds, ethyl 4-oxopyrrolidine-3-carboxylate was tested for its effects on influenza virus neuraminidase. The results indicated a substantial reduction in viral cytopathogenicity at concentrations that were non-toxic to host cells, establishing its potential as an antiviral agent .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of ethyl 4-oxopyrrolidine-3-carboxylate against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against MRSA and other Gram-positive bacteria, highlighting its potential for development into a therapeutic agent .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.